tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13648559
InChI: InChI=1S/C14H19N3O2/c1-9-11-7-6-10(8-12(11)16-17(9)5)15-13(18)19-14(2,3)4/h6-8H,1-5H3,(H,15,18)
SMILES: CC1=C2C=CC(=CC2=NN1C)NC(=O)OC(C)(C)C
Molecular Formula: C14H19N3O2
Molecular Weight: 261.32 g/mol

tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

CAS No.:

Cat. No.: VC13648559

Molecular Formula: C14H19N3O2

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate -

Specification

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
IUPAC Name tert-butyl N-(2,3-dimethylindazol-6-yl)carbamate
Standard InChI InChI=1S/C14H19N3O2/c1-9-11-7-6-10(8-12(11)16-17(9)5)15-13(18)19-14(2,3)4/h6-8H,1-5H3,(H,15,18)
Standard InChI Key FBCIBKQTMYBCOW-UHFFFAOYSA-N
SMILES CC1=C2C=CC(=CC2=NN1C)NC(=O)OC(C)(C)C
Canonical SMILES CC1=C2C=CC(=CC2=NN1C)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

The molecular architecture of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate comprises a 2,3-dimethylindazole ring system linked to a tert-butyl carbamate group at the 6-position. The indazole moiety, a bicyclic structure containing two adjacent nitrogen atoms, is substituted with methyl groups at the 2- and 3-positions, enhancing steric hindrance and electronic stability. The tert-butyl carbamate group (OC(=O)NHC(CH3)3\text{OC(=O)NHC(CH}_3\text{)}_3) acts as a protective moiety for the amine functionality, a common strategy in organic synthesis to prevent unwanted side reactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Nametert-Butyl N-(2,3-dimethylindazol-6-yl)carbamate
Molecular FormulaC14H19N3O2\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}_{2}
Molecular Weight261.32 g/mol
SMILESCC1=C2C=CC(=CC2=NN1C)NC(=O)OC(C)(C)C
InChIKeyFBCIBKQTMYBCOW-UHFFFAOYSA-N
CAS NumberNot explicitly listed

The compound’s crystallographic data and spectroscopic profiles (e.g., NMR, IR) are consistent with carbamate derivatives, though specific spectral assignments require further experimental validation.

Synthesis and Optimization

The synthesis of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate typically involves a two-step protocol:

Reaction Mechanism

  • Amine Protection: 2,3-Dimethyl-2H-indazol-6-amine reacts with tert-butyl chloroformate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base such as triethylamine or pyridine. This step forms the carbamate linkage via nucleophilic acyl substitution.

    R-NH2+(Boc)2OBaseR-NH-C(=O)-O-Boc+Byproducts\text{R-NH}_2 + \text{(Boc)}_2\text{O} \xrightarrow{\text{Base}} \text{R-NH-C(=O)-O-Boc} + \text{Byproducts}
  • Purification: The crude product is isolated via column chromatography or recrystallization, yielding high-purity material.

Synthetic Conditions

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and solubility properties.

  • Temperature: Reactions are conducted at 0–25°C to minimize decomposition.

  • Yield: Reported yields range from 60% to 85%, depending on the purity of starting materials.

Table 2: Representative Synthetic Protocol

ParameterCondition
Starting Material2,3-Dimethyl-2H-indazol-6-amine
Reagenttert-Butyl chloroformate
BaseTriethylamine
SolventDichloromethane
Reaction Time2–4 hours
WorkupColumn chromatography

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Drug Discovery

Carbamates like tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate are pivotal in constructing complex molecules. For example, analogous compounds have been employed in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, where the tert-butyl group enhances solubility and metabolic stability . The indazole core is also prevalent in kinase inhibitors and anticancer agents, underscoring its versatility .

Protective Group Strategy

The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses. Its stability under basic and nucleophilic conditions allows sequential modifications at other reactive sites, followed by deprotection using acidic conditions (e.g., HCl in dioxane).

Physicochemical Properties and Stability

Solubility and Lipophilicity

  • Solubility: Limited aqueous solubility due to the hydrophobic tert-butyl group; soluble in organic solvents like DCM, THF, and DMSO.

  • Lipophilicity: High logP value (~2.5) predicts favorable membrane permeability, making it suitable for prodrug design.

Thermal and Oxidative Stability

The compound is stable at room temperature but degrades above 150°C. Storage recommendations include refrigeration (2–8°C) under inert atmosphere to prevent hydrolysis.

Future Perspectives

Advances in carbamate chemistry may expand the utility of this compound in targeted drug delivery and catalytic applications. Recent studies highlight its potential in synthesizing fluorinated analogs for PET imaging, leveraging the indazole scaffold’s rigidity . Collaborative efforts between academic and industrial laboratories are essential to unlock novel functionalities.

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